(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

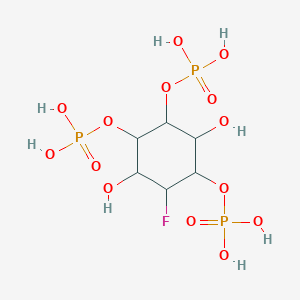

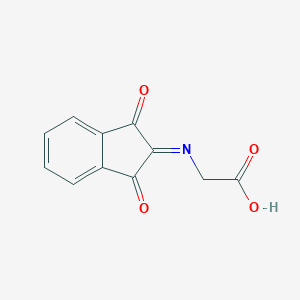

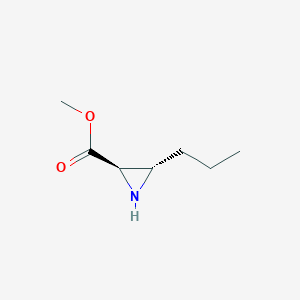

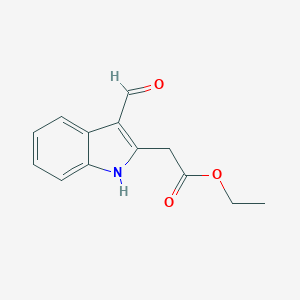

(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as NPR4, is a molecule that belongs to the class of pyrrolidine carboxamides . The molecular formula is C6H12N2O2 and the molecular weight is 144.17 g/mol .

Molecular Structure Analysis

The molecular structure of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. Attached to this ring is a carboxamide group (C(=O)N) and a hydroxymethyl group (CH2OH) .Physical And Chemical Properties Analysis

The compound has several computed properties . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 1. The topological polar surface area is 66.6 Ų. The compound has a complexity of 138. The exact mass and the monoisotopic mass are both 144.089877630 g/mol .Aplicaciones Científicas De Investigación

Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes

Research indicates that derivatives of pyrrolidine carboxamides undergo acid-catalyzed ring opening, leading to the formation of dibenzoxanthenes. Specifically, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, resulting in new substituted dibenzoxanthenes. This reaction is significant in organic synthesis, showing the potential of pyrrolidine carboxamides in forming complex organic structures (Gazizov et al., 2015).

Enantioselective Biotransformations in Organic Synthesis

Pyrrolidine carboxamides are involved in enantioselective biotransformations, crucial for organic synthesis. For instance, racemic trans-pyrrolidine-2,5-carboxamide was kinetically resolved into distinct isomers using Rhodococcus erythropolis AJ270, showcasing its application in producing enantiomerically pure compounds. The synthesized compounds have been further converted into aza-nucleoside analogues and druglike pyrroline-fused diazepin-11(5H)-one compounds, highlighting their potential in pharmaceutical development (Chen et al., 2012).

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial activity of certain derivatives of pyrrolidine carboxamides have been explored. For example, novel compounds such as 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have been synthesized and demonstrated significant activity against bacterial or fungal strains. This suggests the potential of pyrrolidine carboxamides in the development of new antimicrobial agents (Zhuravel et al., 2005).

Crystal Structure Analysis

The crystal and molecular structure of certain pyrrolidine carboxamide derivatives have been analyzed to understand their properties and potential applications. For instance, studies have focused on determining the conformation and interaction patterns of these molecules, which are crucial for their functionality and potential as pharmaceutical agents (Chen et al., 2011).

Propiedades

IUPAC Name |

(2S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKMVGSBOOTVRL-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.